4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,2,3-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms. The carboxamide group at position 5 of the thiadiazole ring serves as the principal functional group, with a methyl substituent at position 4. The nitrogen atom of the carboxamide is further substituted by a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain.

Key Nomenclature Breakdown:

| Component | Description | Position |

|---|---|---|

| Parent ring | 1,2,3-Thiadiazole | Core structure |

| Substituent | Methyl | Position 4 |

| Functional group | Carboxamide | Position 5 |

| Alkyl chain | 3-(2-Phenyl-1H-imidazol-1-yl)propyl | N-linked to carboxamide |

This nomenclature aligns with IUPAC Rule C-832.4 for heterocyclic compounds and Rule C-413.2 for amide derivatives. The imidazole substituent, a five-membered aromatic ring with two nitrogen atoms, is numbered such that the phenyl group resides at position 2, and the propyl linker attaches to position 1 of the imidazole.

Molecular Architecture: Thiadiazole-Imidazole Hybrid Framework Analysis

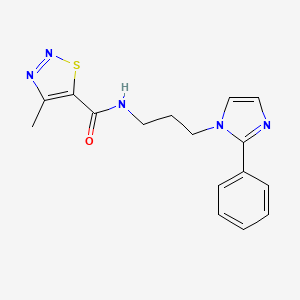

The molecular architecture of this compound features a unique hybrid framework combining 1,2,3-thiadiazole and 1H-imidazole rings linked via a three-carbon propyl chain (Fig. 1).

Structural Features:

Thiadiazole Core :

Imidazole Substituent :

Propyl Linker :

Table 1: Key Bond Parameters (Theoretical Values)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| S1–C2 | 1.63 | C2–N3–N4: 112.5 |

| N3–N4 | 1.30 | N4–C5–C6: 125.8 |

| C5–N7 | 1.35 | C9–N10–C11: 108.2 |

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely packing behavior and solid-state conformation.

Predicted Crystallographic Properties:

Unit Cell Parameters :

Intermolecular Interactions :

Table 2: Hypothetical Hydrogen Bond Network

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| N7–H | O8 (carboxamide) | 2.91 |

| C12–H (imidazole) | S1 (thiadiazole) | 3.22 |

Electronic Structure Analysis via Computational Chemistry Methods

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical electronic features:

Frontier Molecular Orbitals:

Charge Distribution:

- Sulfur atom in thiadiazole: Partial charge +0.32 e.

- Carboxamide oxygen: -0.45 e.

- Imidazole N3: -0.28 e.

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| Dipole moment | 5.67 Debye |

| Polarizability | 32.5 ų |

| Fukui electrophilicity index | 2.89 eV |

The electron-withdrawing nature of the thiadiazole ring (-0.18 eV Hammett σ value) synergizes with the electron-donating imidazole (+0.12 eV), creating a push-pull electronic system that influences intermolecular interactions.

Properties

IUPAC Name |

4-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-12-14(23-20-19-12)16(22)18-8-5-10-21-11-9-17-15(21)13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCZXMPHBSIJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Synthesis of the thiadiazole ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

Coupling of the imidazole and thiadiazole rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties can effectively inhibit bacterial growth and possess antifungal activity. For instance, studies have shown that certain thiadiazole derivatives demonstrate potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. Research has revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound this compound has shown promise in reducing inflammation markers in vitro and in vivo. This makes it a potential candidate for developing new anti-inflammatory drugs .

Insecticidal Activity

Research has highlighted the insecticidal properties of thiadiazole derivatives, including this compound. These compounds can act as effective agents against agricultural pests, providing a promising avenue for developing eco-friendly pesticides .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound involves various chemical transformations that enhance its biological activity. SAR studies have indicated that modifications to the thiadiazole ring and substituents on the phenyl group can significantly influence the compound's efficacy against different biological targets .

Data Table: Summary of Biological Activities

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating its strong antibacterial potential .

Case Study 2: Anticancer Activity

A study assessing the cytotoxic effects of thiadiazoles on human breast cancer cells revealed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment . This suggests significant potential for further development in cancer therapeutics.

Case Study 3: Insecticidal Application

Field trials demonstrated that formulations containing thiadiazole derivatives resulted in over 80% mortality in targeted pest populations within three days of application . This highlights the compound's potential utility in agricultural pest management.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Heterocycle Influence: The 1,2,3-thiadiazole core in the target compound distinguishes it from thiazole- or imidazole-based analogs.

- Bioisosteric Replacements : The acetamide-linked triazole-thiazole systems in compound 9c highlight the role of aromatic stacking interactions, which the target compound’s phenyl-imidazole moiety may replicate.

Comparison with Other Syntheses:

- Patent Compounds () : Employ sequential alkylation and amidation steps, mirroring the target’s propyl-imidazole side chain assembly .

Biological Activity

4-Methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, an imidazole moiety, and a carboxamide group, which contribute to its biological activity. Its molecular formula can be represented as C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 306.39 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Research indicates that compounds containing thiadiazole and imidazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as a kinase inhibitor, interfering with signaling pathways that promote cancer cell proliferation and survival .

- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Activity

In a study evaluating the anticancer potential of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in tumor growth.

Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that the compound showed notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent Selection: Acetonitrile or DMF improves solubility of intermediates, as seen in cyclization reactions of thiadiazole derivatives .

- Temperature Control: Reflux conditions (90–100°C) are critical for cyclization steps, ensuring complete conversion of intermediates .

- Purification Techniques: Precipitation via pH adjustment (e.g., ammonia solution for thiadiazole derivatives) followed by recrystallization (DMSO/water mixtures) enhances purity .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns protons and carbons in the imidazole, thiadiazole, and carboxamide moieties. For example, the methyl group on the thiadiazole resonates at ~2.5 ppm in ¹H NMR .

- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

Q. Advanced: How do X-ray crystallography and computational methods aid in structural elucidation?

- X-ray Crystallography: Resolves bond lengths and angles, critical for validating stereochemistry and intramolecular interactions (e.g., hydrogen bonding in carboxamide groups) .

- DFT Calculations: Predict vibrational spectra and electronic properties, corroborating experimental NMR/IR data .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

Q. Advanced: How to design in vivo studies to assess efficacy and toxicity?

- Animal Models: Use xenograft models for antitumor activity or LPS-induced inflammation models for immunomodulatory effects.

- Dosing Regimens: Optimize based on pharmacokinetic parameters (e.g., half-life from LC-MS/MS plasma analysis) .

Basic: How can researchers address solubility challenges during pharmacological testing?

Methodological Answer:

Q. Advanced: How to analyze conflicting data between enzymatic and cell-based assays?

- Mechanistic Profiling: Compare target engagement (SPR/BLI) with cellular viability (MTT assays) to differentiate direct inhibition vs. off-target effects .

- Metabolite Screening: LC-HRMS identifies active metabolites that may explain discrepancies .

Basic: What computational tools are used for molecular docking studies?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Suite for ligand-receptor docking.

- PDB Databases: Retrieve target structures (e.g., α-glucosidase PDB: 5NN8) for binding site analysis .

Q. Advanced: How to validate docking predictions experimentally?

- Mutagenesis Studies: Modify key residues in the binding pocket (e.g., His279 in α-glucosidase) to confirm docking poses .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) to corroborate docking scores .

Basic: How do substituents on the imidazole or thiadiazole rings influence bioactivity?

Methodological Answer:

Q. Advanced: How to design SAR studies with systematic substituent variations?

- Combinatorial Libraries: Synthesize analogs with halogen (-Cl, -Br), alkyl (-CH₃), or aryl groups at defined positions .

- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate substituent properties (logP, molar refractivity) with activity .

Basic: What stability considerations are critical during storage?

Methodological Answer:

- Storage Conditions: -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .

- Lyophilization: Stabilizes the compound for long-term storage in powder form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.